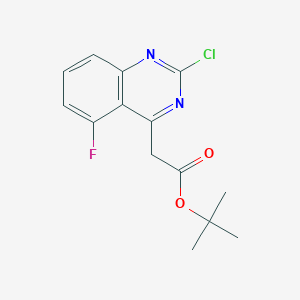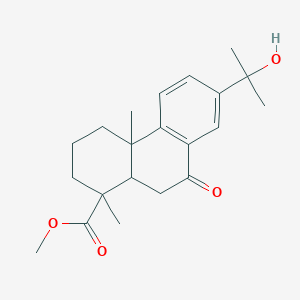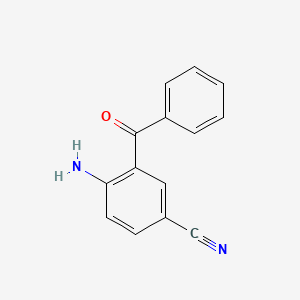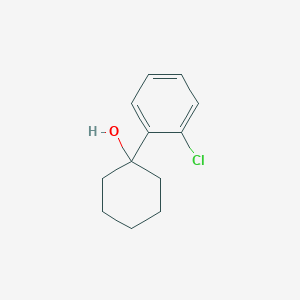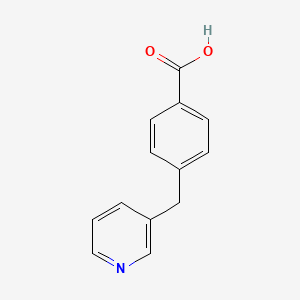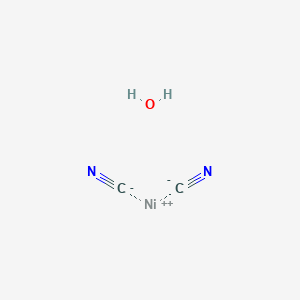![molecular formula C9H18O9S2 B12293361 [4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] est un composé organique complexe présentant un potentiel important dans divers domaines scientifiques. Ce composé présente une structure unique comprenant plusieurs groupes hydroxyle et un fragment thiolan-1-ium, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] implique généralement des réactions organiques en plusieurs étapes. Les étapes initiales incluent souvent la formation du cycle thiolan-1-ium, suivie de l'introduction de groupes hydroxyle par des réactions d'oxydation. L'étape finale implique la sulfatation du composé pour introduire le groupe sulfate. Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, le peroxyde d'hydrogène et divers solvants organiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions en lots à grande échelle dans des conditions contrôlées afin de garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour éliminer le groupe sulfate, ce qui donne un dérivé thiolan plus simple.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Le sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : Étudié pour son rôle potentiel dans les processus cellulaires et comme sonde biochimique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres molécules complexes.
Mécanisme d'action
Le mécanisme d'action du sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] implique son interaction avec des cibles et des voies moléculaires spécifiques. Les multiples groupes hydroxyle du composé lui permettent de former des liaisons hydrogène avec diverses biomolécules, influençant leur structure et leur fonction. De plus, le fragment thiolan-1-ium peut interagir avec des enzymes contenant du soufre, modulant potentiellement leur activité.
Applications De Recherche Scientifique
[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of [4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the thiolan-1-ium moiety can interact with sulfur-containing enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
[4,4’-Difluorobenzophénone] : Un composé organique présentant des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
[NH4S et NH4S2] : Composés présentant des fragments contenant du soufre similaires mais des structures globales différentes.
Unicité
Ce qui distingue le sulfate de [4-[3,4-dihydroxy-2-(hydroxyméthyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl], c'est sa combinaison de groupes hydroxyle et d'un fragment thiolan-1-ium, ce qui lui confère une réactivité chimique unique et une activité biologique potentielle. Cela en fait un composé précieux pour diverses investigations et applications scientifiques.
Propriétés
IUPAC Name |
[4-[3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRVDSZMRPKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
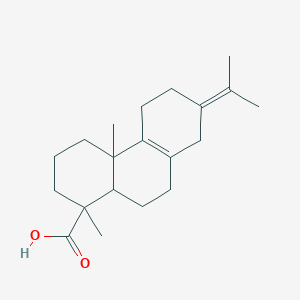
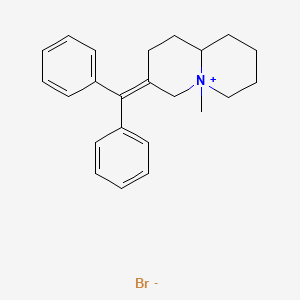
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)
